5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID is a chemical compound with the molecular formula C21H28O3Si. It is a derivative of pentanoic acid where the hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID typically involves the protection of the hydroxyl group of pentanoic acid using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:
Starting Material: Pentanoic acid
Reagent: tert-Butyldiphenylsilyl chloride (TBDPSCl)
Base: Imidazole or pyridine
Solvent: Anhydrous dichloromethane (DCM)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the nucleophilic attack of the hydroxyl group on the silicon atom of TBDPSCl, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthesis, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) Ether: Another silyl ether used for protecting hydroxyl groups but with different steric and electronic properties.
Trimethylsilyl (TMS) Ether: A less bulky silyl ether used for similar purposes but with lower stability.
Triisopropylsilyl (TIPS) Ether: A bulkier silyl ether providing greater protection but requiring harsher conditions for deprotection.
Uniqueness
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID is unique due to its balance of steric hindrance and stability. The tert-butyldiphenylsilyl group offers increased resistance to acidic and nucleophilic conditions compared to other silyl ethers, making it particularly useful in complex synthetic routes.
Properties
CAS No. |
118715-27-8 |
---|---|
Molecular Formula |
C21H28O3Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxypentanoic acid |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-17-11-10-16-20(22)23/h4-9,12-15H,10-11,16-17H2,1-3H3,(H,22,23) |
InChI Key |
XRGGRUWGKRJRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.